molecular formula C17H11FN2O3S B2809759 4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid CAS No. 554442-49-8

4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid

Cat. No. B2809759
CAS RN: 554442-49-8
M. Wt: 342.34
InChI Key: JXKGAPJLRGRWDS-UHFFFAOYSA-N
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Description

The compound “4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid” is a complex organic molecule. It contains a fluoro-phenyl group, an imidazolidinone group, and a benzoic acid group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . The structure of the compound will be influenced by the arrangement of its functional groups and the nature of its chemical bonds.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the benzoic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, phenylboronic acid, which has a structure similar to part of your compound, is a white to yellow powder that is soluble in most polar organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

Schistosomicidal Activity : The synthesis and evaluation of thioxo-imidazolidine derivatives, including compounds with structures closely related to 4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid, have shown potential schistosomicidal activity. These compounds were synthesized through methods like alkylation and condensation with 4-fluoro-benzaldehyde, highlighting their potential in treating schistosomiasis (Albuquerque et al., 2005).

Antibacterial and Antifungal Properties : Research into new fluorine-containing compounds, including those with thioxo-imidazolidin-4-one structures, has demonstrated promising antibacterial activities. Such studies underline the role of fluorine in enhancing the biological activity of pharmaceutical compounds (Holla, Bhat, & Shetty, 2003).

Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds have been synthesized and showed promising antimycobacterial activity. This research indicates the potential of such compounds in the treatment of mycobacterial infections (Sathe et al., 2011).

Anti-Inflammatory Activity : The synthesis and evaluation of N and S-alkylated arylidene-thioxo-imidazolidinones have demonstrated anti-inflammatory activity, suggesting their potential application in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (Santos et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, many drugs work by binding to specific receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, phenylboronic acid is considered hazardous and can be harmful if swallowed .

properties

IUPAC Name

4-[(E)-[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3S/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKGAPJLRGRWDS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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